molecular formula C22H21N5O3S B11242969 N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11242969
M. Wt: 435.5 g/mol
InChI Key: DQVRJWDFFSRXRN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide: is a complex organic compound featuring multiple functional groups, including oxadiazole rings and sulfanyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of Oxadiazole Rings: The oxadiazole rings can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Sulfanyl Linkage Formation:

    Amide Bond Formation: The final step involves the coupling of the oxadiazole-containing intermediate with 4-methylphenylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole rings or the amide group, potentially leading to ring-opening or amine formation.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced oxadiazole derivatives

    Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its potential as a building block for advanced materials, such as polymers or nanomaterials, is being explored.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole rings and sulfanyl groups. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(4-methylphenyl)-3-[3-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C22H21N5O3S/c1-14-6-8-17(9-7-14)23-19(28)10-11-20-24-18(27-30-20)13-31-22-26-25-21(29-22)16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,28)

InChI Key

DQVRJWDFFSRXRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NN=C(O3)C4=CC=CC(=C4)C

Origin of Product

United States

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